molecular formula C12H18ClFN2O B3103151 [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride CAS No. 1431966-18-5

[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride

Cat. No.: B3103151
CAS No.: 1431966-18-5
M. Wt: 260.73 g/mol
InChI Key: PIMVBTKBFZWNDA-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C12H17ClFN2O. It is known for its unique structure, which includes a fluorine atom, a pyrrolidine ring, and an ethoxy group attached to a phenylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorinated phenylamine derivative reacts with a pyrrolidine-ethoxy compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are stringent to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different proteins and enzymes .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for the treatment of various diseases due to its ability to modulate biological pathways .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound can modulate various signaling pathways by interacting with enzymes and receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

  • [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine
  • [3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine
  • [3-Bromo-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine

Comparison: Compared to its analogs, [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate in drug development .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-fluoro-4-(2-pyrrolidin-1-ylethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O.ClH/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15;/h3-4,9H,1-2,5-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMVBTKBFZWNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-18-5
Record name Benzenamine, 3-fluoro-4-[2-(1-pyrrolidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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